NH2-Mpaa-noda
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Overview
Description
NH2-Mpaa-noda is a nitroveratryl-based photocleavable linker that features a NODA motif and a methyl phenyl acetic acid (MPAA) backbone . This compound can be used as a radiolabel by labeling with 18F-fluoride . It is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
NH2-Mpaa-noda contains the 1,4,7-triazacyclononane-1,4-diacetate (NODA) motif with a methyl phenyl acetic acid (MPAA) backbone . The synthesis involves the reaction of 1 and AlF3 to form stable Al18F-chelates . The organ of fluoroaluminates are easily accessible from this reaction .
Industrial Production Methods
The industrial production of this compound involves the same synthetic routes but on a larger scale. The compound is synthesized in controlled environments to ensure high purity and stability .
Chemical Reactions Analysis
Types of Reactions
NH2-Mpaa-noda undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: It can also undergo reduction reactions.
Substitution: This compound can participate in substitution reactions, particularly when labeled with 18F-fluoride.
Common Reagents and Conditions
Common reagents used in these reactions include AlF3 and 18F-fluoride . The reactions typically occur under controlled temperatures and pH levels to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include stable Al18F-chelates and radiolabeled peptides .
Scientific Research Applications
NH2-Mpaa-noda has a wide range of scientific research applications:
Chemistry: It is used as a radiolabel for various chemical compounds.
Biology: The compound is used in biological studies to label peptides and other biomolecules.
Medicine: This compound is used in positron emission tomography (PET) imaging for targeting tumors.
Industry: The compound is used in the development of new radiopharmaceuticals.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
NOTA: 1,4,7-triazacyclononane-triacetic acid, known for its superior 68Ga binding ability.
DOTA: 1,4,7,10-tetraazacyclododecane-tetraacetic acid, widely used in 68Ga radiotracers for PET.
TRAP: Triazacyclononane-phosphinate, known for its high 68Ga labeling efficiency.
Uniqueness
NH2-Mpaa-noda is unique due to its nitroveratryl-based photocleavable linker and its ability to form stable Al18F-chelates . This makes it highly effective as a radiolabel for PET imaging, providing high radiochemical yields and stability .
Properties
Molecular Formula |
C21H33N5O5 |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
2-[4-[[4-[2-(2-aminoethylamino)-2-oxoethyl]phenyl]methyl]-7-(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid |
InChI |
InChI=1S/C21H33N5O5/c22-5-6-23-19(27)13-17-1-3-18(4-2-17)14-24-7-9-25(15-20(28)29)11-12-26(10-8-24)16-21(30)31/h1-4H,5-16,22H2,(H,23,27)(H,28,29)(H,30,31) |
InChI Key |
CKBDZRFNRUQSEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(CCN1CC2=CC=C(C=C2)CC(=O)NCCN)CC(=O)O)CC(=O)O |
Origin of Product |
United States |
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